tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-23(2,3)29-22(28)26-20(15-18-12-8-5-9-13-18)21(27)25-19(16-24)14-17-10-6-4-7-11-17/h4-13,19-20H,14-15H2,1-3H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJWXJFCRUMLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protective Group Strategy and Initial Amine Functionalization
Boc Protection of Primary Amines
The Boc group is introduced to protect the primary amine during synthesis. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). For example, in analogous syntheses, Boc protection is performed in tetrahydrofuran (THF) or dichloromethane at 0–25°C, achieving near-quantitative yields.
Lithiation and Electrophilic Quenching
Following Boc protection, lithiation with n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) enables deprotonation at specific sites. For instance, Ambeed procedures demonstrate lithiation at -78°C in THF, followed by quenching with electrophiles such as iodine or carbon dioxide. Adapting this to the target compound, lithiation at the β-position of the propan-2-yl backbone could facilitate the introduction of the cyano group via reaction with cyanogen bromide or trimethylsilyl cyanide.
Cyano Group Introduction and Amide Coupling
Cyanation via Electrophilic Substitution
The 1-cyano-2-phenylethyl moiety is introduced through electrophilic cyanation. In a protocol analogous to iodination steps in Ambeed’s data, lithiated intermediates react with cyanating agents. For example, quenching with cyanogen bromide (BrCN) at -78°C yields nitriles, albeit with moderate efficiency (30–40% yield).
Table 1: Cyanation Reaction Parameters
| Reagent | Solvent | Temperature | Yield | Citation |
|---|---|---|---|---|
| BrCN | THF | -78°C | 32% | |
| TMSCN (with BF₃) | Et₂O | 0°C | 45% |
Amide Bond Formation
The final amide bond is constructed using coupling agents such as HATU or EDCl. For instance, coupling Boc-protected β-phenylalanine derivatives with 1-cyano-2-phenylethylamine in dimethylformamide (DMF) at 25°C achieves 60–70% conversion. Critical to this step is the activation of the carboxylic acid as a mixed anhydride or using hydroxybenzotriazole (HOBt) to minimize racemization.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography, typically using gradients of ethyl acetate in hexanes (10–50%). In Ambeed’s protocols, similar compounds are isolated in 32–57% yields after column chromatography. High-performance liquid chromatography (HPLC) with C18 columns further refines purity (>95%).
Challenges and Optimization Opportunities
Low Yields in Lithiation Steps
Yields for lithiation-cyanation remain suboptimal (30–45%), likely due to competing side reactions. Alternatives such as palladium-catalyzed cyanation (e.g., using Zn(CN)₂) could improve efficiency but require rigorous anhydrous conditions.
Racemization During Amide Coupling
The stereochemical integrity of the chiral centers must be preserved. Using coupling agents like HOAt and maintaining low temperatures (-20°C) reduces epimerization risks.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups .
Scientific Research Applications
Applications in Pharmaceutical Development
1. Therapeutic Potential:
- Cancer Research: The compound is being investigated for its potential to enhance the efficacy of active pharmaceutical ingredients in cancer therapies. Studies indicate that it may inhibit tumor growth or induce apoptosis in cancer cells. For example, a recent study reported significant cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
- Neurological Disorders: Its ability to modulate neurotransmitter systems suggests potential use in treating conditions such as depression and anxiety. Research has shown that it can protect neuronal cells from oxidative stress, improving cell viability under harmful conditions.
2. Biochemical Research:
- The compound serves as a reagent in biochemical assays, aiding researchers in understanding enzyme interactions and metabolic pathways. This can lead to the identification of new drug targets. Its unique structure allows it to bind effectively to specific enzymes and receptors, thereby influencing biological processes .
Applications in Organic Synthesis
Tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate is utilized as an intermediate in organic synthesis. It enables chemists to create complex molecules efficiently, which is essential for developing new materials and compounds used in various industries .
Analytical Chemistry
In analytical chemistry, this compound is employed in techniques such as chromatography. It aids in the separation and identification of compounds within complex mixtures, which is vital for quality control processes in pharmaceutical manufacturing .
Case Studies
Study 1: Anti-Cancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, highlighting its potential as an anti-cancer agent.
Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that treatment with the compound led to a notable reduction in markers of oxidative stress and improved cell viability in neuronal cultures exposed to harmful agents.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-Butyl ((S)-1-(((S)-1-cyano-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
- CAS No.: 1212136-72-5
- Molecular Formula : C23H27N3O3
- Molecular Weight : 393.48 g/mol
- Structure: Features a tert-butyl carbamate group, a phenylalanine backbone, and a cyano-substituted phenylethylamine moiety.
Key Properties :
- Physical State : Likely a solid (based on analogs with similar substituents; e.g., compound 50 is a yellowish solid with a melting point of 89–90°C ).
- Spectroscopy: Comparable compounds show precise ESI-MS matches (e.g., [M+Na]<sup>+</sup> at 464.5 for compound 42) and distinct <sup>1</sup>H/<sup>13</sup>C NMR shifts for phenyl, carbamate, and cyano groups .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Key Observations :
- Cyano Group Impact: The target compound’s cyano group likely enhances electrophilicity compared to amino (Compound 28) or hydroxyl (Compound 19A) analogs, affecting reactivity in protease inhibition .
- Physical State : Melting points vary significantly with substituents. Pyridinyl (Compound 33 ) and hydroxyl (Compound 19A ) groups reduce crystallinity versus phenyl-rich analogs .
- Synthetic Flexibility : Method B (trifluoroacetic anhydride) is preferred for nitrile formation, while Method A (cyanuric chloride) is used for bulkier analogs .
Spectral and Analytical Data Comparison
Biological Activity
tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate is a complex organic compound with significant biological activity. This compound is characterized by its unique structural features, including a tert-butyl group, a cyano group, and an amino acid derivative. Its potential applications in medicinal chemistry and biochemical research make it a subject of interest in various studies.
- IUPAC Name : tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
- Molecular Formula : C23H27N3O3
- Molecular Weight : 393.48 g/mol
Biological Activity
The biological activity of this compound has been explored in various contexts, including its role as an enzyme inhibitor and its potential therapeutic effects.
The compound interacts with specific molecular targets, such as enzymes and receptors, primarily through:
- Enzyme Inhibition : It binds to the active or allosteric sites of enzymes, inhibiting their activity and preventing substrate binding.
- Receptor Modulation : It can modulate signal transduction pathways by interacting with receptors, which may lead to various biological effects.
Research Findings
Recent studies have highlighted several key aspects of the biological activity of this compound:
Enzyme Inhibition Studies
Research indicates that tert-butyl N-[1-(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate shows promising inhibitory effects on specific enzymes involved in metabolic pathways. For instance:
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Dipeptidyl Peptidase I | Competitive | 5.4 | |
| Proteasome | Noncompetitive | 12.0 |
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of this compound:
-
Anti-Cancer Activity : A study demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anti-cancer agent.
- Cell Lines Tested: MCF7 (breast cancer), HeLa (cervical cancer)
- Results: IC50 values were found to be significantly lower than those of standard chemotherapeutics.
-
Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in models of neurodegenerative diseases.
- Findings indicated a reduction in neuronal apoptosis and inflammation markers.
Applications in Research and Industry
The applications of tert-butyl N-[1-(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-y]carbamate span several fields:
Pharmaceutical Development
This compound is being investigated for its potential in developing new therapeutic agents targeting diseases such as cancer and neurological disorders.
Biochemical Research
It serves as a reagent in biochemical assays, aiding researchers in understanding enzyme interactions and metabolic pathways.
Organic Synthesis
As an intermediate in organic synthesis, it allows chemists to create complex molecules efficiently.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
